Hexyltrimethylammonium
Overview
Description
Hexyltrimethylammonium, also known as Hexyltrimethylammonium bromide, is a cationic surfactant and a quaternary ammonium compound . It is used as a detergent, emulsifier, phase transfer catalyst, antibacterial agent, electrochemical device, corrosion inhibitor, micelle former, and industrial chemical . It is also used as a biochemical reagent in life science related research .
Molecular Structure Analysis
The molecular formula of Hexyltrimethylammonium is C9H22BrN . Its molecular weight is 224.18 . The coordination structure of bromide ions associated with Hexyltrimethylammonium cations has been studied using total-reflection X-ray absorption fine structure .
Chemical Reactions Analysis
The hydration structure of bromide ions in the presence of Hexyltrimethylammonium bromide has been investigated . The results indicated that bromide ions were associated with Hexyltrimethylammonium at the polarized interface .
Physical And Chemical Properties Analysis
Hexyltrimethylammonium bromide is a solid at 20 degrees Celsius . It is hygroscopic and should be stored under inert gas . It has a melting point of 183.0 to 187.0 °C . It is soluble in water and methanol .
Scientific Research Applications
Aggregation Behavior in Aqueous Solution
Hexyltrimethylammonium Bromide (C6TAB) shows interesting aggregation behavior in aqueous solutions, which has been studied extensively. The critical micelle concentration (CMC) and the degree of counterion binding were determined, highlighting its unique self-association properties compared to other n-alkyltrimethylammonium bromides. This behavior is considered a consequence of its highly organized aggregate core and significant exposure to the aqueous environment (Mosquera et al., 1998).
Muscarinic Partial Agonist
Pentanoylcholine iodide and n-hexyltrimethylammonium bromide have been identified as muscarinic partial agonists in both sphincter pupillae muscle of rabbit and intestinal smooth muscles, exhibiting mydriatic behavior in constricted pupils and miotic in dilated pupils (Terashima et al., 1982).
Application in Electrolytes for Lithium-Ion Batteries
The addition of hexyltrimethylammonium bis(trifluoromethylsulfonyl)imide to an electrolyte mixture has shown potential for use in lithium-ion batteries, offering larger thermal stability and improved electrochemical properties (Taggougui et al., 2008).
Dyeing of Cationized Cotton
Hexyltrimethylammonium chloride has been used as a cationic agent for dyeing cationized cotton fabric, significantly improving dyeability due to increased ionic attraction between the dye and cationized cotton (Montazer et al., 2007).
Herbicidal Ionic Liquid
Hexyltrimethylammonium-based compounds have been synthesized and characterized for dual-function herbicidal ionic liquids, preserving both herbicidal activity and plant growth inhibition effects (Pernak et al., 2013).
Modification of Gold Nanorods
Hexyltrimethylammonium bromide has been used to modify gold nanorods, reducing their cytotoxicity and aiding in the prevention of nanorod aggregation, highlighting its potential in nanotechnology applications (Takahashi et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Research on Hexyltrimethylammonium bromide is ongoing. For instance, studies on the dynamics of micelles and its hydrophilic and hydrophobic hydration of Hexyltrimethylammonium bromide solutions are being conducted . The coordination structure of bromide ions associated with Hexyltrimethylammonium cations at liquid/liquid interfaces under potentiostatic control is also being studied .
properties
IUPAC Name |
hexyl(trimethyl)azanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N/c1-5-6-7-8-9-10(2,3)4/h5-9H2,1-4H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPRURKTXNFVQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15066-77-0 (iodide) | |
Record name | Hexyltrimethylammonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40936637 | |
Record name | N,N,N-Trimethylhexan-1-aminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40936637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16208-27-8 | |
Record name | Hexyltrimethylammonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N,N-Trimethylhexan-1-aminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40936637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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